molecular formula C14H24N2O3 B6798149 N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide

Cat. No.: B6798149
M. Wt: 268.35 g/mol
InChI Key: AINRVRMXASCDDP-VXGBXAGGSA-N
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Description

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[25]octane-5-carboxamide is a complex organic compound with a unique structure that includes an oxolane ring and a spiro linkage

Properties

IUPAC Name

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-2-19-12-9-18-8-11(12)15-13(17)16-7-3-4-14(10-16)5-6-14/h11-12H,2-10H2,1H3,(H,15,17)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINRVRMXASCDDP-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)N2CCCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1COC[C@H]1NC(=O)N2CCCC3(C2)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the Spiro Linkage: The spiro linkage is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks a carbon center, leading to the formation of the spiro compound.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3R,4S)-4-methoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide
  • N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxylate
  • N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-thioamide

Uniqueness

N-[(3R,4S)-4-ethoxyoxolan-3-yl]-5-azaspiro[2.5]octane-5-carboxamide is unique due to its specific structural features, including the ethoxy group on the oxolane ring and the spiro linkage. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

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